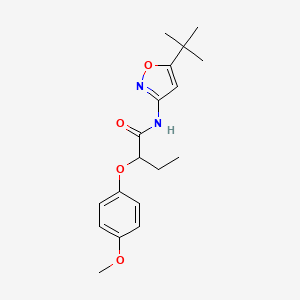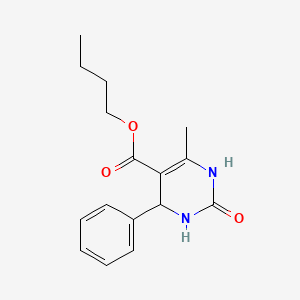amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4936147.png)
1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in the treatment of cancer, neurodegenerative diseases, and other conditions.
Wirkmechanismus
1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. By blocking HDAC activity, this compound promotes the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. This, in turn, can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the suppression of tumor growth and progression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on gene expression, it has been shown to induce oxidative stress, alter mitochondrial function, and modulate the activity of various signaling pathways. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide is that it has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize and has a high degree of selectivity for HDAC enzymes. However, one limitation is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used at lower concentrations. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound treatment. Additionally, there is interest in exploring the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anticancer effects. Finally, there is interest in exploring the potential use of this compound in the treatment of other conditions, such as neurodegenerative diseases or inflammatory disorders.
Synthesemethoden
The synthesis of 1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide involves the reaction of 4-piperidinecarboxylic acid with 4-(methylsulfonyl)aniline, followed by acylation with 4-nitrobenzoyl chloride and reduction of the resulting nitro compound. The final product is obtained by acylation of the piperidine nitrogen with 4-(methoxycarbonyl)benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
1-{4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}-4-piperidinecarboxamide has been studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis.
Eigenschaften
IUPAC Name |
1-[4-[(4-methoxyphenyl)sulfonyl-methylamino]benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-23(30(27,28)19-9-7-18(29-2)8-10-19)17-5-3-16(4-6-17)21(26)24-13-11-15(12-14-24)20(22)25/h3-10,15H,11-14H2,1-2H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIGXTMUJBJOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![3-[1-(2,4-dichlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B4936071.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)

![N-phenyl-N'-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea](/img/structure/B4936103.png)
![N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide](/img/structure/B4936107.png)
![2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol](/img/structure/B4936122.png)

![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936133.png)
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
![1-[4-(4-isopropylphenoxy)butyl]piperidine](/img/structure/B4936138.png)
![methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate](/img/structure/B4936139.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)